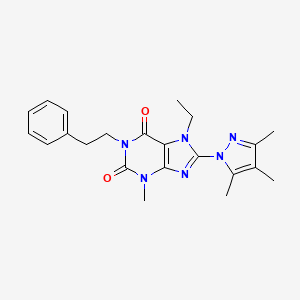![molecular formula C18H15FN4O3 B4842142 N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide, also known as FMNPCB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. FMNPCB is a benzamide derivative that has been synthesized using a specific method, and has been shown to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and pathways that are involved in inflammation and tumor growth. N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in prostaglandin synthesis and inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have anti-inflammatory effects. N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be produced in high yields with high purity. It has also been shown to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to using N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide may have off-target effects that need to be taken into consideration when interpreting results.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. More research is needed to fully understand its mechanism of action and to optimize its potential as a therapeutic agent. Additionally, N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide could be used as a tool for studying various biological processes, including inflammation, cancer cell growth, and angiogenesis. More research is needed to fully elucidate its effects and to determine its potential as a research tool.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has been shown to have potential in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for various diseases. N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its potential in treating cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-12-10-17(23(25)26)21-22(12)11-13-6-2-3-7-14(13)18(24)20-16-9-5-4-8-15(16)19/h2-10H,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHTZSOVHIKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [1,6,7-trimethyl-3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4842060.png)
![4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B4842063.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4842118.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4842120.png)

